2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
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Overview
Description
2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile is a complex organic compound with the empirical formula C28H17N5S and a molecular weight of 455.53 g/mol . This compound is known for its semiconductor properties and is used in various scientific and industrial applications, particularly in the field of organic electronics .
Preparation Methods
The synthesis of 2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile involves multiple steps. One common synthetic route includes the reaction of 4-(diphenylamino)benzaldehyde with 2,1,3-benzothiadiazole-4-carboxaldehyde in the presence of malononitrile . The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile has several scientific research applications:
Organic Electronics: It is used as a donor-acceptor molecule in organic solar cells and organic photovoltaics, achieving high power conversion efficiencies.
Semiconductor Devices: The compound’s semiconductor properties make it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Material Science: It is employed in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile involves its interaction with molecular targets and pathways in electronic devices. The compound acts as a donor-acceptor molecule, facilitating the transfer of electrons and holes in organic solar cells . This process enhances the efficiency of charge separation and transport, leading to improved device performance .
Comparison with Similar Compounds
2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile can be compared with other similar compounds such as:
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): This compound is used in similar applications but has different electronic properties.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Another related compound with distinct reactivity and applications in organic electronics.
The uniqueness of 2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile lies in its specific molecular structure, which provides optimal electronic properties for use in high-efficiency organic solar cells .
Properties
CAS No. |
1393343-60-6 |
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Molecular Formula |
C28H17N5S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H17N5S/c29-18-20(19-30)17-22-13-16-26(28-27(22)31-34-32-28)21-11-14-25(15-12-21)33(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17H |
InChI Key |
FWTUEQONZCDFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Origin of Product |
United States |
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